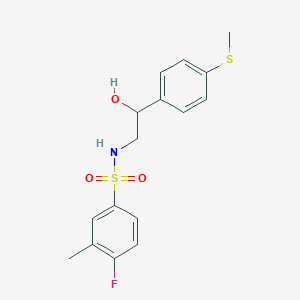

4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide

Beschreibung

4-Fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a fluorinated aromatic ring, a methylthio (SMe) substituent, and a hydroxyethylamine side chain. Structural confirmation for such compounds typically relies on spectral techniques:

- IR spectroscopy: Key bands include ν(N-H) (~3150–3414 cm⁻¹) for sulfonamide NH groups and ν(C=S) (~1243–1258 cm⁻¹) in thiourea precursors .

- NMR: ¹H-NMR signals for aromatic protons (δ 7.0–8.0 ppm), methylthio groups (δ ~2.5 ppm), and hydroxyethyl protons (δ ~3.5–4.5 ppm) are expected based on similar compounds .

The hydroxyethyl side chain may increase solubility through hydrogen bonding .

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S2/c1-11-9-14(7-8-15(11)17)23(20,21)18-10-16(19)12-3-5-13(22-2)6-4-12/h3-9,16,18-19H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKBBMJABXJOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step organic synthesis, including:

Starting Materials: : Key starting materials include 4-fluorobenzenesulfonyl chloride, 4-(methylthio)phenethylamine, and 2-hydroxy-3-methylbenzoic acid.

Reaction Conditions: : These materials undergo a series of reactions including sulfonylation, amidation, and possibly hydroxy protection-deprotection steps.

Reaction Conditions: : Specific reaction conditions involve controlled temperatures, the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or N,N-diisopropylethylamine.

Industrial Production Methods

On an industrial scale, these reactions are optimized for yield and purity, employing large-scale reactors and more stringent controls on reaction parameters to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.

Reduction: : Reduction of the sulfonamide group can be achieved under catalytic hydrogenation conditions.

Substitution: : The fluorine atom can be a site for nucleophilic aromatic substitution, given suitable conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, mCPBA (meta-chloroperoxybenzoic acid)

Reduction: : Hydrogen gas with palladium or platinum catalysts

Substitution: : Nucleophiles like amines or thiols under elevated temperatures

Major Products Formed

Oxidation Products: : Sulfoxide or sulfone derivatives

Reduction Products: : Reduced amine derivatives

Substitution Products: : Various substituted benzene derivatives based on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide finds applications in:

Chemistry: : As a building block for synthesizing more complex molecules.

Biology: : Studied for its potential enzyme inhibition properties.

Medicine: : Explored for its potential anti-inflammatory and antimicrobial activities.

Industry: : Used in developing materials with specific chemical properties, like corrosion resistance.

Wirkmechanismus

Mechanism

The compound’s biological activity often hinges on its ability to interact with enzyme active sites or cellular receptors. This interaction can inhibit enzyme functions or alter cellular pathways.

Molecular Targets and Pathways

Enzymes: : Targets enzymes like proteases or kinases.

Pathways: : Involvement in signaling pathways, particularly those related to inflammation or microbial growth inhibition.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Spectral Features

The table below highlights structural and spectral differences between the target compound and analogues from the evidence:

Functional Group Impact on Properties

- Electron-Donating vs. Fluorine’s electronegativity may improve metabolic stability relative to chlorine or bromine in ’s triazole-thiones .

- Heterocyclic Cores :

- Side Chain Modifications :

Research Findings and Pharmacological Context

- Synthesis Challenges : highlights unexpected products (e.g., double sulfonamides) during synthesis, emphasizing the need for precise reaction control .

- Tautomerism : confirms thione tautomer dominance in triazole derivatives via IR (absence of ν(S-H) bands) and NMR .

- Biological Potential: While and suggest antimicrobial or kinase inhibition applications for sulfonamides, the target compound’s bioactivity remains unstudied in the provided evidence .

Biologische Aktivität

4-Fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide can be represented as follows:

- Molecular Formula : C15H18FNO3S

- Molecular Weight : 319.37 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| 4-Fluoro-N... | S. aureus | TBD |

Note: TBD = To Be Determined based on ongoing studies.

In vitro assays indicate that the compound can inhibit biofilm formation at concentrations lower than those causing hemolysis in red blood cells, suggesting a selective action against bacteria without significant toxicity to human cells .

Anticancer Activity

The anticancer potential of 4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide has been assessed using various cancer cell lines. The compound's cytotoxic effects were evaluated through MTT assays.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | <10 |

| MCF-7 | 11.20 |

| SKOV-3 | 7.87 |

The results indicate that the compound exhibits promising anticancer activity, particularly against cervical and breast cancer cells. Notably, the IC50 values suggest that it is more effective than many existing treatments .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound has been tested for its ability to scavenge free radicals, demonstrating effective antioxidant activity comparable to established antioxidants.

Table 3: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 95 |

| Compound C | 78 |

| 4-Fluoro-N... | TBD |

Preliminary findings indicate that the compound's antioxidant capacity may contribute to its overall therapeutic potential .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of sulfonamide derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : Researchers found that the introduction of methylthio groups in sulfonamides enhanced their efficacy against resistant strains of bacteria.

- Clinical Trials on Anticancer Agents : Ongoing trials are investigating the use of sulfonamide derivatives in combination therapies for cancer treatment, showing improved outcomes in preliminary phases.

- Oxidative Stress Studies : Laboratory studies have indicated that compounds with similar structures significantly reduce markers of oxidative stress in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.